Structural Differentiation: 4-Isopropoxy Substituent vs. Halo, Methoxy, and Alkyl Analogs on the Shared p-Tolyl-Isoxazole Scaffold
Among the N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide congeneric series, the target compound is uniquely defined by its 4-isopropoxy (–OCH(CH₃)₂) substituent. This differentiates it from the 3,4-dimethoxy (CAS 946262-55-1; two methoxy groups), 2-fluoro (CAS 946340-49-4; single F atom), 4-bromo (CAS 952962-05-9; single Br atom), 3,4-difluoro, and 3,4-dimethyl analogs . The isopropoxy group contributes a computed logP intermediate between the more polar dimethoxy and more lipophilic bromo/fluoro variants. No direct head-to-head biological comparison data for this exact compound are available in the peer-reviewed literature as of 2026; the structural differentiation is based on chemical identity and computed physicochemical properties cataloged in public databases .
| Evidence Dimension | Benzamide ring substituent identity on the shared p-tolyl-isoxazole scaffold |
|---|---|
| Target Compound Data | 4-Isopropoxy (–OCH(CH₃)₂); MW 350.4; formula C₂₁H₂₂N₂O₃ |
| Comparator Or Baseline | 3,4-dimethoxy (MW 352.4, C₂₀H₂₀N₂O₄); 2-fluoro (MW 310.3, C₁₈H₁₅FN₂O₂); 4-bromo (MW 371.2, C₁₈H₁₅BrN₂O₂); 3,4-difluoro (MW 328.3, C₁₈H₁₄F₂N₂O₂); 3,4-dimethyl (MW 320.4, C₂₀H₂₀N₂O₂) |
| Quantified Difference | Unique isopropoxy substitution; molecular weight differential ranges from -2.0 (vs. dimethoxy) to +30.1 (vs. fluoro). logP and H-bond acceptor count differ qualitatively but no experimental logP data available for the target compound. |
| Conditions | Chemical identity comparison based on CAS registry and structural formula; computed properties from public databases. |
Why This Matters
In focused library screening, the 4-isopropoxy substituent provides a distinct physicochemical signature that cannot be reproduced by any single existing analog in the series, making this compound an essential component for complete SAR exploration of the benzamide position.
